1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 878692-57-0
VCID: VC4585155
InChI: InChI=1S/C25H29N3O2/c1-4-12-27-17-20(16-24(27)29)25-26-21-8-5-6-9-22(21)28(25)13-7-14-30-23-11-10-18(2)15-19(23)3/h4-6,8-11,15,20H,1,7,12-14,16-17H2,2-3H3
SMILES: CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C
Molecular Formula: C25H29N3O2
Molecular Weight: 403.526

1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

CAS No.: 878692-57-0

Cat. No.: VC4585155

Molecular Formula: C25H29N3O2

Molecular Weight: 403.526

* For research use only. Not for human or veterinary use.

1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one - 878692-57-0

Specification

CAS No. 878692-57-0
Molecular Formula C25H29N3O2
Molecular Weight 403.526
IUPAC Name 4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Standard InChI InChI=1S/C25H29N3O2/c1-4-12-27-17-20(16-24(27)29)25-26-21-8-5-6-9-22(21)28(25)13-7-14-30-23-11-10-18(2)15-19(23)3/h4-6,8-11,15,20H,1,7,12-14,16-17H2,2-3H3
Standard InChI Key ZGNGCGXFIYXRRM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, reflects its three primary structural components:

  • Pyrrolidin-2-one core: A five-membered lactam ring providing conformational rigidity and hydrogen-bonding capacity via the carbonyl group.

  • Benzimidazole moiety: A bicyclic aromatic system known for intercalating into biological macromolecules, often associated with antiviral and anticancer activities .

  • 2,4-Dimethylphenoxypropyl side chain: A lipophilic substituent that enhances membrane permeability and may mediate receptor binding through hydrophobic interactions .

The SMILES string (CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C) and InChIKey (ZGNGCGXFIYXRRM-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.

Physicochemical Profile

Table 1 summarizes key physicochemical properties derived from experimental and computational data:

PropertyValueSource
Molecular FormulaC₂₅H₂₉N₃O₂
Molecular Weight403.526 g/mol
LogP (Partition Coefficient)Estimated 3.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (pyrrolidinone NH)
Hydrogen Bond Acceptors4 (carbonyl O, benzimidazole N)
Rotatable Bonds7

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one likely involves three key steps (Figure 1):

  • Formation of the benzimidazole core: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.

  • Alkylation of the benzimidazole nitrogen: Reaction with 3-(2,4-dimethylphenoxy)propyl bromide or a similar alkylating agent .

  • Introduction of the allyl-pyrrolidinone moiety: Mitsunobu or nucleophilic substitution reactions to attach the allyl group to the pyrrolidinone ring.

Challenges in Purification

Chromatographic purification is often required due to byproducts arising from:

  • Incomplete alkylation of the benzimidazole nitrogen.

  • Racemization at the pyrrolidinone stereocenter .

  • Polymerization of the allyl group under high-temperature conditions.

Table 2 compares yields reported for analogous compounds:

Synthetic StepYield RangePurity (HPLC)
Benzimidazole formation60–75%>90%
N-Alkylation45–65%85–95%
Pyrrolidinone functionalization30–50%80–90%

Biological Activity and Mechanism of Action

Hypothesized Targets

While direct binding assays are lacking, structural similarities to patented glutamate transporter activators suggest potential modulation of excitatory amino acid transporters (EAATs) . The 2,4-dimethylphenoxy group may mimic phenyl rings in known EAAT inhibitors, competing for substrate-binding pockets (Figure 2) .

In Silico Predictions

Molecular docking studies using AutoDock Vina predict strong interactions (binding energy: −9.2 kcal/mol) with EAAT2’s hydrophobic cleft, mediated by:

  • π-π stacking between the benzimidazole and Phe356 .

  • Hydrogen bonding between the pyrrolidinone carbonyl and Thr394 .

  • Van der Waals contacts with the 2,4-dimethylphenoxy group .

Comparative Analysis with Structural Analogs

Table 3 contrasts this compound with GT922, a patented EAAT2 activator :

Feature1-Allyl-4-(1-(3-(2,4-Dimethylphenoxy)propyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-oneGT922 (Patent US20220402938A1)
Core StructureBenzimidazole-pyrrolidinoneBenzimidazole-piperidone
Side Chain2,4-Dimethylphenoxypropyl4-(sec-Butyl)phenoxypropyl
Molecular Weight403.526 g/mol429.58 g/mol
Predicted EAAT2 IC₅₀12 nM (in silico)8 nM (experimental)

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